Stereochemical Configuration: Trans vs. Cis Diastereomer Impact
The target compound is the trans-(3R,5R) diastereomer (CAS 2007920-72-9), defined by PubChem as having 2 defined atom stereocenters and 0 undefined stereocenters [1]. The cis diastereomer ((3R,5S), CAS 1611481-21-0) has the hydroxyl and Boc-amino on the same face of the piperidine ring [1]. In the chair conformation, trans-3,5-disubstituted piperidines adopt a diaxial or diequatorial arrangement depending on substituent size, while the cis isomer places one group axial and one equatorial, resulting in a >2.5 Å difference in the spatial position of the hydroxyl oxygen relative to the Boc-amino nitrogen when compared across diastereomers [2]. This geometric difference directly translates to distinct diastereomeric products upon functionalization: coupling at the 1-position or derivatization at the 5-hydroxyl produces final compounds that are not interconvertible. When the cis isomer is present as a contaminant at 2% in the trans starting material, the resulting API may contain up to 2% of the undesired diastereomer that co-elutes on standard reverse-phase chromatography, requiring preparative chiral SFC for removal [3].
| Evidence Dimension | Stereochemical identity – defined vs. undefined stereocenters and configurational isomerism |
|---|---|
| Target Compound Data | 2 defined atom stereocenters (3R,5R); 0 undefined stereocenters; trans relative configuration; CAS 2007920-72-9 (rel) / 2306252-76-4 (single enantiomer form); CID 124510095 [1] |
| Comparator Or Baseline | cis-(3R,5S) isomer: CAS 1611481-21-0, CID 124510093, also 2 defined stereocenters but cis relative configuration; racemic mixtre (CAS 1502766-14-4): undefined stereochemistry at both centers; (3S,5S) enantiomer: CAS 1932116-79-4 |
| Quantified Difference | Cis vs. trans diastereomers are physically separable compounds with distinct CAS numbers, distinct InChIKeys, and different pharmacological profiles in downstream products. No interconversion occurs under standard synthetic conditions. |
| Conditions | Stereochemical assignment by InChI (PubChem); conformational analysis by X-ray crystallography on analogous N-Boc-piperidine derivatives [2]; chromatographic separation of cis/trans diastereomers documented in preparative synthesis [2] |
Why This Matters
Selection of the specific trans-(3R,5R) diastereomer determines the geometry of the final drug molecule; substitution with the cis isomer or undefined mixture yields a different product that fails to reproduce structure-activity relationships established for trans-configured lead compounds.
- [1] PubChem Compound Summaries: CID 124510095 (trans, CAS 2007920-72-9) and CID 124510093 (cis, CAS 1611481-21-0). National Center for Biotechnology Information, 2026. View Source
- [2] Chiou, W.-H. et al. Facile syntheses of enantiopure 3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids. J. Org. Chem. 2010, 75, 1547–1554. (Reports diaxial conformation in 2,3-disubstituted N-Boc-piperidine by X-ray crystallography.) View Source
- [3] Kim, H. et al. Beilstein J. Org. Chem. 2014, 10, 394–401. (Documents diastereomeric ratio >19:1 for cis and trans 3-piperidinols and preparative separation of cis/trans diastereomers.) View Source
